(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
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Overview
Description
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate is a synthetic organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate typically involves the condensation of 4-bromoaniline with acetylacetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-acetyl-2-[(4-chlorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-fluorophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
- (2Z)-3-acetyl-2-[(4-iodophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate
Uniqueness
The uniqueness of (2Z)-3-acetyl-2-[(4-bromophenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl acetate lies in its bromine substituent, which can influence its reactivity and interactions compared to its chloro, fluoro, or iodo analogs
Properties
Molecular Formula |
C13H11BrN2O3S |
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Molecular Weight |
355.21 g/mol |
IUPAC Name |
[3-acetyl-2-(4-bromophenyl)imino-1,3-thiazol-4-yl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-8(17)16-12(19-9(2)18)7-20-13(16)15-11-5-3-10(14)4-6-11/h3-7H,1-2H3 |
InChI Key |
PRRHJMJAJBIRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=CSC1=NC2=CC=C(C=C2)Br)OC(=O)C |
Origin of Product |
United States |
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